Demethyl Irbesartan is a derivative of Irbesartan, an antihypertensive medication belonging to the class of angiotensin II receptor antagonists. This compound is primarily utilized in the treatment of hypertension and related cardiovascular conditions. Its structural modifications, particularly the demethylation process, aim to enhance its pharmacological properties or reduce potential side effects.
Irbesartan was first developed and marketed by Sanofi-Synthelabo and has been widely studied for its efficacy in managing high blood pressure. The synthesis of Demethyl Irbesartan is often derived from the established synthetic routes of Irbesartan, which involve several chemical transformations.
Demethyl Irbesartan can be classified as:
The synthesis of Demethyl Irbesartan typically involves the following steps:
The synthesis process may include:
Demethyl Irbesartan retains a similar core structure to Irbesartan but lacks a methyl group on one of its nitrogen atoms. This modification can affect its binding affinity to angiotensin II receptors.
Demethyl Irbesartan undergoes various chemical reactions that may include:
The reactions are typically performed under inert atmospheres to prevent unwanted side reactions and are monitored using spectroscopic techniques such as NMR and IR spectroscopy to confirm structural integrity .
Demethyl Irbesartan functions primarily as an antagonist of the angiotensin II receptor type 1 (AT1). By blocking this receptor, it prevents vasoconstriction and reduces blood pressure.
Studies indicate that modifications like demethylation can influence receptor binding affinities and pharmacodynamics, potentially enhancing therapeutic effects or reducing adverse effects.
Spectroscopic analyses (NMR, IR) confirm the identity and purity of Demethyl Irbesartan, ensuring that it meets pharmaceutical standards for efficacy and safety .
Demethyl Irbesartan is primarily researched for its potential applications in:
Its structural modifications may lead to enhanced therapeutic profiles or reduced side effects compared to its parent compound, making it a subject of ongoing pharmacological studies .
Demethyl irbesartan exhibits a definitive structural relationship to its parent compound, characterized by the absence of a single methyl group (-CH₃) from the imidazolinone ring system. This modification occurs at the N1 position of the diazaspiro[4.4]non-1-en-4-one moiety, resulting in a molecular formula of C₂₄H₂₆N₆O compared to irbesartan's C₂₅H₂₈N₆O [5] [7] [9]. Despite this seemingly minor alteration, the structural change impacts the molecule's three-dimensional conformation and electronic distribution, potentially influencing its receptor-binding characteristics.
Table 1: Structural Comparison of Irbesartan and Demethyl Irbesartan
Characteristic | Irbesartan | Demethyl Irbesartan |
---|---|---|
Molecular Formula | C₂₅H₂₈N₆O | C₂₄H₂₆N₆O |
Molecular Weight | 428.53 g/mol | 414.50 g/mol |
Chemical Structure | Contains methyl group on imidazolinone ring | Lacks methyl group on imidazolinone ring |
Tetrazole Ring | Present (essential for AT1 binding) | Retained intact |
Biphenyl System | Unmodified | Unmodified |
Within the ARB class, which includes therapeutic agents such as losartan, valsartan, and telmisartan, demethyl irbesartan maintains the critical pharmacophoric elements required for angiotensin II receptor type 1 (AT1) antagonism [3] [10]. These include:
The structural integrity of these key components in demethyl irbesartan suggests potential pharmacological activity, though with likely reduced receptor affinity compared to the parent compound due to altered hydrophobic interactions resulting from demethylation. Research into structural analogs has demonstrated that modifications at the imidazolinone ring significantly impact AT1 receptor binding kinetics and functional antagonism [3] [7]. For example, the dimethyl analog (irbesartan dimethyl impurity) with additional methyl groups shows substantially reduced receptor affinity, highlighting the structural sensitivity of this region [7].
Demethyl irbesartan is formed in humans through the cytochrome P450-mediated oxidation of irbesartan, primarily catalyzed by the CYP2C9 isoform. This biotransformation represents a minor metabolic pathway compared to the dominant routes of irbesartan metabolism, which include glucuronidation and hydroxylation [9]. The comprehensive metabolic profile of irbesartan was elucidated through a radiolabeled study where healthy human subjects received a 50-mg oral dose of [¹⁴C]irbesartan. The research identified eight distinct metabolites in human urine, with demethyl irbesartan being among them, though not quantitatively predominant [9].
Table 2: Primary Metabolic Pathways of Irbesartan in Humans
Metabolic Pathway | Metabolite Structure | Relative Abundance | Enzymes Involved |
---|---|---|---|
Glucuronidation | Tetrazole N2-glucuronide | ~5-10% urinary radioactivity | UGT1A3, UGT2B7 |
ω-1 Hydroxylation | Butyl side chain hydroxylation | ~25% urinary radioactivity | CYP2C9 |
Cyclopentane Oxidation | Spirocyclopentane hydroxylation | Minor | CYP3A4 |
Demethylation | Demethyl irbesartan | Trace | CYP2C9 |
Carboxylic Acid Formation | Butyl side chain oxidation | Significant in feces | Alcohol/CYP oxidation |
The quantitative distribution of irbesartan and its metabolites reveals the relatively minor contribution of the demethylation pathway:
Advanced models of irbesartan metabolism, including studies in chimeric mice with humanized livers, have confirmed that human hepatocytes faithfully replicate the metabolic signature observed in clinical studies, including the production of demethylated species [4]. This consistency across experimental systems validates the use of these models for predicting human metabolic patterns, particularly for minor pathways such as N-demethylation.
The metabolic conversion to demethyl irbesartan follows first-order kinetics with minimal saturation at therapeutic doses. Unlike the glucuronidation pathway, which demonstrates polymorphism linked to UGT genetic variations, demethylation shows less interindividual variability, consistent with its primary mediation by CYP2C9, which exhibits relatively consistent expression across populations [9]. The clearance pathways for demethyl irbesartan itself remain incompletely characterized, though evidence suggests further oxidation or direct renal excretion given its relatively polar nature compared to the parent compound.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0